2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine
Overview
Description
2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine is an organic compound with the molecular formula C11H5ClF2N2O3 It is a pyridine derivative that contains chloro, difluoro, and nitrophenoxy functional groups
Scientific Research Applications
2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
The compound has been assigned the GHS07 safety symbol, indicating that it may cause certain health hazards. Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Mode of Action
Compounds with similar structures are known to interact with their targets through various mechanisms such as free radical reactions . The exact interaction of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Based on its structure, it can be inferred that it may influence pathways involving aromatic compounds . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
The compound is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP2C19 inhibitor . These properties could impact the bioavailability of the compound.
Result of Action
Based on its predicted pharmacokinetic properties, it can be inferred that the compound may have significant effects at the molecular and cellular level .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as temperature and the presence of oxygen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine typically involves the reaction of 2-chloro-4-hydroxypyridine with 2,5-difluoro-4-nitrophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyridine derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenoxy group, to form various oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), elevated temperatures.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
- Substituted pyridine derivatives.
- Amino-substituted pyridine derivatives.
- Oxidized phenoxy derivatives .
Comparison with Similar Compounds
- 2-Chloro-4-nitropyridine
- 2,3-Difluoro-5-chloropyridine
- 2-Chloro-4-(2,5-difluorophenoxy)pyridine
Comparison: 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine is unique due to the combination of chloro, difluoro, and nitrophenoxy groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF2N2O3/c12-11-3-6(1-2-15-11)19-10-5-7(13)9(16(17)18)4-8(10)14/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLWVQWJVRJRDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC2=C(C=C(C(=C2)F)[N+](=O)[O-])F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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